molecular formula C6H11N3 B176854 N,1,3-trimethyl-1H-pyrazol-5-amine CAS No. 103068-68-4

N,1,3-trimethyl-1H-pyrazol-5-amine

Cat. No. B176854
M. Wt: 125.17 g/mol
InChI Key: SFRSDMVJRJNKLS-UHFFFAOYSA-N
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Description

“N,1,3-trimethyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C6H11N3. It has a molecular weight of 125.17 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N,1,3-trimethyl-1H-pyrazol-5-amine” can be analyzed using various spectroscopic techniques such as FTIR and NMR . Unfortunately, the specific details about the molecular structure analysis are not available in the retrieved data.


Physical And Chemical Properties Analysis

“N,1,3-trimethyl-1H-pyrazol-5-amine” has a predicted boiling point of 234.4±20.0 °C and a predicted density of 1.06±0.1 g/cm3. Its pKa is predicted to be 4.97±0.10 .

Scientific Research Applications

Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles

  • Scientific Field : Organic Chemistry
  • Application Summary : An efficient synthesis of 1,3,5-trisubstituted 1H-pyrazoles was developed . These compounds were synthesized starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
  • Methods of Application : The reaction was promoted by microwave energy and the catalyst had a good loading and dispersing effect .
  • Results : The method provided good yields and the catalyst could be reused .

Biological Activities of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : New 1,3,5-trimethylpyrazole-containing malonamide derivatives were designed, synthesized, and characterized . These compounds showed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
  • Methods of Application : The compounds were synthesized and their biological activities were tested against various pests .
  • Results : Some of the compounds exhibited good insecticidal activities and potent anti-aphid activity .

Antileishmanial and Antimalarial Evaluation

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds related to 1,3,5-trimethylpyrazole have been evaluated for their antileishmanial and antimalarial activities .
  • Methods of Application : The compounds were synthesized and their biological activities were tested against various parasites .
  • Results : Some of the compounds exhibited potent in vitro antipromastigote activity .

Synthesis of High-Performance Explosive

  • Scientific Field : Materials Science
  • Application Summary : A promising high-energy compound, 3,4,5-trinitro-1H-pyrazole-1-amine (ATNP), was synthesized as a potential high-performance and low-sensitivity explosive .
  • Methods of Application : The compound was synthesized using mild methods and characterized using various techniques such as FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single-crystal diffraction, DSC, and TG-DTG .
  • Results : The compound showed good performance and thermal stability .

Design and Synthesis of Malonamide Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide were designed, synthesized, and characterized . These compounds showed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
  • Methods of Application : The compounds were synthesized and their biological activities were tested against various pests .
  • Results : Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL, and some showed moderate activity at a concentration of 200 µg/mL .

Synthesis of Pyrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : An efficient synthesis of 1,3,5-trisubstituted 1H-pyrazoles was developed . These compounds were synthesized starting from α, β-unsaturated aldehydes/ketones and hydrazine using catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions .
  • Methods of Application : The reaction was promoted by microwave energy and the catalyst had a good loading and dispersing effect .
  • Results : The method provided good yields and the catalyst could be reused .

Safety And Hazards

The safety data sheet for “N,1,3-trimethyl-1H-pyrazol-5-amine” suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it is advised to move to fresh air, wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively .

properties

IUPAC Name

N,2,5-trimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRSDMVJRJNKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1,3-trimethyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Maggio, D Raffa, MV Raimondi, G Daidone - Molecules, 2013 - mdpi.com
The compound 2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzene-diazonium hydrogen sulfate (10) was reacted with copper sulfate and sodium chloride, in the presence of …
Number of citations: 3 www.mdpi.com
G Daidone, A D'Anneo, MV Raimondi, D Raffa… - Bioorganic …, 2020 - Elsevier
Polycyclic or O-glycoconiugate polycyclic compounds 1a-g were previously tested for their in vitro antiproliferative activity. In this series of compounds, activity increases as log P …
Number of citations: 2 www.sciencedirect.com

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